2-(2H-1,2,3-Triazol-4-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N5 |
|---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11) |
InChI Key |
AKVRGYUHJCVPHH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=NNN=C2 |
Canonical SMILES |
C1=CN=C(N=C1)C2=NNN=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2h 1,2,3 Triazol 4 Yl Pyrimidine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional techniques, chemists can piece together the molecular puzzle of 2-(2H-1,2,3-triazol-4-yl)pyrimidine analogs.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. In the context of this compound analogs, the chemical shifts and coupling constants of the pyrimidine (B1678525) and triazole ring protons are of particular diagnostic value.
For instance, in a series of (phenylamino)pyrimidine-1,2,3-triazole derivatives, the pyrimidine proton (H-pyrimidine) typically appears as a doublet. semanticscholar.org The triazole proton (H-triazole) is often observed as a singlet. semanticscholar.org The precise chemical shifts can vary depending on the substituents on both the pyrimidine and triazole rings.
Table 1: Representative ¹H NMR Data for 2-(1,2,3-Triazol-4-yl)pyrimidine Analogs
| Compound/Analog | Pyrimidine-H (ppm) | Triazole-H (ppm) | Other Key Signals (ppm) |
|---|---|---|---|
| 2-(1-(Substituted)-1H-1,2,3-triazol-4-yl)pyrimidin-4-amine derivative | 7.43 (d, J=4.9 Hz) | 7.88 (s) | 5.27 (s, CH₂), 8.92 (s, NH) |
| N-(substituted phenyl)-4-(1-(substituted)-1H-1,2,3-triazol-4-yl)pyrimidin-2-amine | 7.36 (d, J=5.2 Hz) | 7.79 (s) | 5.28 (s, CH₂), 8.46 (d, J=4.8 Hz, another pyrimidine-H) |
Note: Data compiled from various sources. semanticscholar.orgrsc.org Chemical shifts are reported in ppm relative to a standard reference.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and triazole rings are sensitive to the electronic environment and can aid in isomer differentiation.
In studies of (phenylamino)pyrimidine-1,2,3-triazole derivatives, the carbon signals of the pyrimidine ring are typically found in the range of 107-165 ppm. semanticscholar.org The triazole ring carbons also exhibit characteristic chemical shifts that help to confirm the ring's substitution pattern. semanticscholar.org
Table 2: Selected ¹³C NMR Chemical Shifts for 2-(1,2,3-Triazol-4-yl)pyrimidine Analogs
| Compound/Analog | Pyrimidine Carbons (ppm) | Triazole Carbons (ppm) |
|---|---|---|
| 2-(1-(Substituted)-1H-1,2,3-triazol-4-yl)pyrimidin-4-amine derivative | 107.17, 147.67, 158.86, 161.21 | 122.95, 146.16 |
| N-(substituted phenyl)-4-(1-(substituted)-1H-1,2,3-triazol-4-yl)pyrimidin-2-amine | 108.92, 148.99, 160.52, 162.60 | 125.65, 151.72 |
Note: Data extracted from published research. semanticscholar.orgrsc.org Chemical shifts are in ppm.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for characterizing nitrogen-containing heterocycles like triazoles and pyrimidines. rsc.orgresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and local electronic environment, making ¹⁵N NMR an excellent tool for distinguishing between different triazole isomers (1,4-, 1,5-, and 2,4-disubstituted). rsc.org
While direct detection of the low-natural-abundance ¹⁵N isotope can be challenging, inverse-detected techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are routinely used. rsc.orgresearchgate.net These experiments correlate the nitrogen atoms to nearby protons, allowing for their unambiguous assignment. Theoretical calculations, such as GIAO-DFT, can also be used to predict ¹⁵N chemical shifts, which show good agreement with experimental values. rsc.org The chemical shifts of nitrogen atoms in such compounds can be found in a range downfield of ammonia (B1221849), which is used as a reference at 0.0 ppm. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regioselectivity
Two-dimensional NMR techniques are indispensable for establishing the connectivity and regioselectivity of complex molecules. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine and any substituted groups. sdsu.edunih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons. sdsu.eduepfl.chyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduepfl.chyoutube.com This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyrimidine and triazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which can be vital for determining stereochemistry and the spatial arrangement of substituents.
For example, in the synthesis of semanticscholar.orgnih.govspectrabase.comtriazolo[4,3-a]pyrimidines, 2D NMR analysis was used to confirm the regioselectivity of the condensation reaction. nih.gov
X-ray Crystallography for Definitive Molecular Structure Determination
For a related compound, 2-(4H-1,2,4-triazol-4-yl)pyrimidine, X-ray diffraction analysis revealed that the triazole and pyrimidine rings are nearly planar, with a very small dihedral angle between them. nih.gov This type of detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for validating the structures proposed by other spectroscopic methods. In another example, X-ray crystallography was used to confirm the structures of synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles. jyu.fi
Table 3: Example Crystallographic Data for a Triazolylpyrimidine Analog
| Parameter | Value |
|---|---|
| Compound | 2-(4H-1,2,4-Triazol-4-yl)pyrimidine |
| Molecular Formula | C₆H₅N₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
Data from a published crystal structure. nih.gov
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to confirm its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of the molecule.
In the characterization of triazolo-pyrimidine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. semanticscholar.orgnih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of pyrimidinethiones and related fused systems has been studied to understand their behavior under electron ionization conditions. sapub.orgresearchgate.net
For example, the calculated mass for a (phenylamino)pyrimidine-1,2,3-triazole derivative, C₂₁H₂₀N₈O₂Na, was 439.1607 [M+Na]⁺, and the found mass was 439.1588 [M+Na]⁺, confirming the molecular formula. semanticscholar.org Similarly, for a semanticscholar.orgnih.govspectrabase.comtriazolo[4,3-a]pyrimidine derivative, the calculated mass for C₂₂H₂₃N₄O₂ [M+H]⁺ was 375.1821, and the found mass was 375.1812. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. This technique is frequently coupled with a soft ionization method like electrospray ionization (ESI) to minimize fragmentation and isolate the molecular ion.
For triazole-pyrimidine derivatives, HRMS is crucial for confirming the successful synthesis of the target compound. By comparing the experimentally measured mass to the theoretically calculated mass, researchers can verify the elemental formula with a high degree of confidence, typically within a few parts per million (ppm). This level of accuracy is essential for differentiating between potential isomers or confirming the presence of all expected atoms in the structure. For instance, in the analysis of complex heterocyclic systems, HRMS can confirm the compositions of key ions and support proposed fragmentation pathways. researchgate.net
Table 1: Illustrative HRMS Data for a Triazolylpyrimidine Analog This table provides a representative example of how HRMS data is presented to confirm the elemental composition of a target compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally sensitive molecules, such as the nitrogen-rich triazolylpyrimidine analogs. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for mass analysis.
This method typically produces quasi-molecular ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently observed. researchgate.net The gentle nature of ESI ensures that the molecular ion is often the most abundant peak in the spectrum, providing clear and immediate confirmation of the molecular weight of the synthesized compound. researchgate.netnih.gov ESI-MS is highly effective for analyzing a wide range of 1,2,3-triazole derivatives, and its ability to handle polar compounds makes it the preferred method for many heterocyclic systems. researchgate.netsapub.org
Table 2: Common Adduct Ions Observed in ESI-MS for Triazole-Pyrimidine Analogs This interactive table shows typical adducts that can be identified using ESI-MS, confirming the molecular weight of the parent compound.
Electron Impact Mass Spectrometry (EI-MS)
In contrast to soft ionization techniques, Electron Impact Mass Spectrometry (EI-MS) is a hard ionization method that bombards the sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions that provide detailed structural information.
For this compound and its analogs, EI-MS can reveal characteristic fragmentation pathways. Key fragmentation processes often include:
Loss of N₂: A hallmark of the 1,2,3-triazole ring is the facile loss of a molecule of nitrogen gas (28 Da).
Ring Cleavage: Fission at the bond connecting the pyrimidine and triazole rings.
Pyrimidine Ring Fragmentation: Decomposition of the pyrimidine ring, often through the loss of HCN or other small neutral molecules.
The analysis of these fragmentation patterns allows for the unambiguous identification of the core structure and the nature of its substituents. Studies on related pyrimidine and triazole systems have established that the pyrimidine ring is often more stable than attached heterocyclic rings during the fragmentation process. researchgate.net
Table 3: Predicted EI-MS Fragmentation for this compound This table outlines the key fragment ions expected from the EI-MS analysis, providing insight into the molecule's structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate (stretch, bend, or rock). The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), provides a characteristic pattern of absorption bands.
For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural motifs. The analysis focuses on identifying characteristic peaks corresponding to the vibrations of the pyrimidine and triazole rings.
Key expected absorption bands include:
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the triazole ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and triazole rings produce a series of sharp, medium-to-strong bands in the 1400-1650 cm⁻¹ region.
Ring Bending: Out-of-plane C-H bending vibrations in the aromatic rings can be seen in the fingerprint region (below 1000 cm⁻¹).
The successful identification of these bands provides strong evidence for the formation of the desired heterocyclic framework. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for Triazolylpyrimidine Scaffolds This interactive table correlates specific IR frequencies with the functional groups found in the title compound and its analogs.
Compound Reference Table
Table 5: List of Compounds Mentioned in this Article
Computational and Theoretical Investigations of 2 2h 1,2,3 Triazol 4 Yl Pyrimidine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, electronic properties, and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comhuji.ac.il A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
DFT calculations are frequently used to determine the HOMO and LUMO energies. schrodinger.com For instance, in a study of novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety, the HOMO of a representative compound was found to be located on the 4-OCH3 phenyl ring, the 1,2,4-triazole ring, and the thioether group, while the LUMO was located on the pyridine ring. mdpi.com The HOMO-LUMO energy gap can provide insights into the charge transfer that occurs within the molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Triazole-based Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | 5.85 | researchgate.net |
| Liriodenine | - | - | - | science.gov |
| 1,2,4-Triazole Derivative (5h) | - | - | - | mdpi.com |
| Triazole Benzene Sulfonamide (Cpd 27) | - | - | - | rsc.org |
Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), global hardness (η), softness (S), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and stability. nih.gov
Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Global Hardness (η): This measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher hardness value corresponds to a more stable molecule. nih.gov
Global Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.
These descriptors are valuable in predicting the reactivity of molecules. For example, a study on 1,2,4-triazole derivatives calculated these parameters to confirm experimental findings from molecular docking and anticancer studies. nih.gov
Table 2: Calculated Reactivity Descriptors for a Representative Triazole Derivative
| Parameter | Formula | Description |
| Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Global Hardness | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Global Softness | S = 1 / η | Reciprocal of hardness |
| Electronegativity | χ = -μ | Power to attract electrons |
| Electrophilicity Index | ω = μ² / 2η | Electron-accepting capacity |
Source: Adapted from references nih.gov.
The 1,2,3-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms (1H, 2H, and 4H). researchgate.netnih.gov Computational methods are crucial for determining the relative stability of these tautomers.
For the parent 1,2,3-triazole, theoretical calculations have estimated that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This is supported by experimental observations. nih.govrsc.org The relative stability can, however, be influenced by the solvent, with polar solvents sometimes favoring the 1H-tautomer. nih.gov Quantum-chemical calculations, such as the SMD/M06-2X/6–311++G(d,p) method, have been successfully used to calculate the relative stability of tautomers for various triazole derivatives. researchgate.net These studies are essential for understanding the specific isomeric form that is likely to interact with biological targets.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 2-(2H-1,2,3-triazol-4-yl)pyrimidine, binds to a macromolecular target and to study the stability and dynamics of the resulting complex. semanticscholar.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is used to elucidate the binding mode and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol).
Derivatives of triazole and pyrimidine (B1678525) have been extensively studied using molecular docking against various biological targets. For example, pyrazolo[3,4-d]pyrimidine derivatives have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), showing key hydrogen bond interactions with the backbone of Leu83. rsc.org Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were docked against CDK2, CDK4, and CDK6. nih.gov Other studies have explored the binding of triazole derivatives to targets such as the influenza virus PA-Nter protein, researchgate.net DNA gyrase, researchgate.net lanosterol (B1674476) 14α-demethylase, researchgate.net and human carbonic anhydrase IX. rsc.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Table 3: Examples of Molecular Docking Studies on Triazole/Pyrimidine Derivatives
| Ligand Scaffold | Target Biomolecule | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Source |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Leu83 | - | rsc.org |
| 1,2,3-Triazolyl Nucleoside Analogue | Influenza PA-Nter | - | - | researchgate.net |
| Triazole Benzene Sulfonamide | Human Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | -9.2 | rsc.org |
| Thiazole Clubbed Pyridine | SARS-CoV-2 Main Protease (Mpro) | - | -8.6 | mdpi.com |
| Benzimidazolyl-1,2,4-triazole | Lanosterol 14α-demethylase | - | -9.3 | researchgate.net |
Beyond predicting binding modes, computational models provide mechanistic insights into how these molecules exert their biological effects. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are used to assess the stability of the docked ligand-protein complex. rsc.orgmdpi.com
For enzyme inhibitors, docking and MD simulations can reveal the mechanism of inhibition. For instance, simulations of triazole derivatives with human carbonic anhydrase IX confirmed stable binding within the active site, supported by analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over the simulation period. rsc.org In another study, pyrazolo[3,4-d]pyrimidine derivatives were investigated as CDK2 inhibitors, and cell cycle analysis showed that a lead compound induced apoptosis, providing a mechanistic link between enzyme inhibition and cellular effect. rsc.org
Computational studies have also been used to understand the mechanism of antifungal action, where triazole derivatives inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.net Some triazole-containing compounds have also been shown to intercalate into DNA, and computational models can help elucidate the specific interactions with DNA base pairs. nih.gov These insights are crucial for the rational design of more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. Although no specific QSAR or QSPR studies for this compound have been identified, research on related structures like nih.govresearchgate.netinformahealthcare.comtriazolo[4,5-d]pyrimidine and 1,2,4-triazolo[3,4-a]pyrimidine derivatives highlights the key structural features that influence their biological efficacy.
For instance, in a study on nih.govresearchgate.netinformahealthcare.comtriazolo[4,5-d]pyrimidine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), structure-activity relationship (SAR) investigations revealed that the substitution pattern on the pyrimidine ring is crucial for inhibitory activity. researchgate.net Docking studies, a component of computational analysis, suggested that a hydrogen bond interaction between a nitrogen atom in the pyrimidine ring and the amino acid residue Met332 in the enzyme's active site could be responsible for the observed activity. researchgate.net The general scaffold of nih.govresearchgate.netinformahealthcare.comtriazolo[4,5-d]pyrimidine was identified as a promising template for designing new LSD1 inhibitors. researchgate.net
Similarly, for a series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids designed as selective COX-2 inhibitors, the nature of the substituent on the phenyl group at position 7 was found to significantly impact their inhibitory effect. The activity was observed to increase in the order of OMe > Cl > CH3 > H > Br. informahealthcare.com The 7-(4-methoxyphenyl)-3-(pyridine-3-yl) derivative was identified as the most potent in this series. informahealthcare.com
These findings underscore the importance of specific substitutions on the pyrimidine and triazole rings in modulating the biological activity of these heterocyclic systems. While these are not direct QSAR models for this compound, they provide a qualitative framework for understanding its potential structure-activity relationships.
Electrochemistry Studies (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical studies, particularly cyclic voltammetry, are instrumental in determining the redox properties of a molecule, which can be related to its mechanism of action and metabolic fate. While specific electrochemical data for this compound is not available, a study on three novel triazolopyrimidinone (B1258933) derivatives (S1-TP, S2-TP, and S3-TP) offers valuable comparative insights. nih.gov
The electrochemical behavior of these compounds was investigated using differential pulse voltammetry (DPV) at varying pH levels. The study revealed that the oxidation of these compounds is pH-dependent, indicating the participation of protons in the oxidation process. nih.gov The oxidation potentials for these derivatives were measured at different pH values, with the highest currents for S1-TP and S2-TP observed at pH 3.8, and for S3-TP at pH 5.6. nih.gov
The electrochemical oxidation of S1-TP and S2-TP was found to be an irreversible and diffusion-controlled process. In contrast, the electron transfer in S3-TP was determined to be controlled by adsorption. nih.gov The study also explored the interaction of these compounds with double-stranded DNA (dsDNA), noting significant changes in the peak potential of dsDNA after interaction, which suggests a potential mechanism of biological action. nih.gov
Table 1: Oxidation Peak Potentials of Triazolopyrimidinone Derivatives at Different pH nih.gov
| Compound | pH | Oxidation Peak Potential (V) |
| S1-TP | 3.8 | 1.03, 1.15 |
| S2-TP | 3.8 | 0.79, 1.11 |
| S3-TP | 5.6 | 0.76, 1.04 |
Table 2: Electrochemical Characteristics and Detection Limits of Triazolopyrimidinone Derivatives nih.gov
| Compound | Oxidation Process | Control Mechanism | Detection Limit (µg/mL) |
| S1-TP | Irreversible | Diffusion | 1.5 |
| S2-TP | Irreversible | Diffusion | 1.0 |
| S3-TP | - | Adsorption | 2.0 |
These findings suggest that a compound like this compound would likely exhibit interesting redox properties, and its electrochemical behavior could be influenced by factors such as pH and its interaction with biological macromolecules.
Exploration of Biological Activities and Associated Mechanisms of Triazole Pyrimidine Hybrids
Anti-Cancer Research: Investigating Cellular Mechanisms (In Vitro Studies)
No specific in vitro anti-cancer research dedicated to 2-(2H-1,2,3-Triazol-4-yl)pyrimidine has been identified.
Inhibition of Cellular Proliferation and Growth (In Vitro)
There are no available studies that specifically measure the inhibitory effects of This compound on the proliferation and growth of cancer cell lines.
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
Data from cell cycle analysis to determine if This compound can induce cell cycle arrest, for instance at the G2/M phase, is not present in the current body of scientific literature.
Apoptosis Induction and Related Molecular Pathways (In Vitro)
There is no published research investigating the pro-apoptotic potential of This compound or its effects on molecular pathways related to apoptosis.
Enzyme Inhibition Studies (In Vitro)
DNA GyraseB Inhibition
Specific assays to determine the inhibitory activity of This compound against DNA GyraseB have not been reported.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
There is no available data on the inhibitory effects of This compound on the activity of Cyclin-Dependent Kinase 2 (CDK2).
Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) Dual Inhibition
The dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) represents a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org The COX-2 enzyme is responsible for producing prostaglandins (B1171923) (PGs), which are pro-inflammatory mediators, while sEH degrades epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory properties. nih.govnih.gov Consequently, simultaneously inhibiting COX-2 and sEH can reduce pro-inflammatory PGs while increasing anti-inflammatory EETs. nih.gov
Research into this area has led to the development of novel triazole-pyrimidine hybrids. A series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been synthesized and evaluated as selective COX-2/sEH dual inhibitors. acs.org This approach combines the pharmacophoric features of different bioactive compounds to create a single chemical entity with synergistic effects. acs.org
One notable example of a COX-2/sEH dual inhibitor, although not a triazole-pyrimidine hybrid itself but a pyrazole (B372694) derivative, is 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide (PTUPB). nih.govnih.gov PTUPB has demonstrated superior efficacy in reducing inflammatory pain and tumor growth compared to selective COX-2 or sEH inhibitors alone or in combination. nih.govnih.gov It selectively inhibits COX-2 with an IC₅₀ value of 1.26 μM, while its IC₅₀ for COX-1 is greater than 100 μM. nih.gov The dual inhibition approach has been shown to synergistically suppress primary tumor growth and metastasis by inhibiting angiogenesis. nih.gov
Table 1: Inhibitory Activity of PTUPB
| Enzyme | IC₅₀ (μM) |
|---|---|
| COX-2 | 1.26 |
| COX-1 | >100 |
Data sourced from reference nih.gov
Topoisomerase IIB Inhibition
Topoisomerase II enzymes are critical for managing DNA topology during processes like replication and transcription, making them key targets for anticancer drugs. nih.govnih.gov Inhibitors of this enzyme can stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death. nih.gov
In the search for new anticancer agents, novel hybrid molecules have been designed to target Topoisomerase II. A series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were synthesized and evaluated for their dual inhibitory activity against topoisomerase IIα and the epidermal growth factor receptor (EGFR). nih.gov Several of these compounds displayed potent cytotoxic activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT-116 (colorectal). nih.gov The most active compounds, 6a , 6c , and 6i , showed superior cytotoxicity compared to the standard drugs doxorubicin (B1662922) and erlotinib. nih.gov Mechanistic studies confirmed their ability to inhibit topoisomerase IIα activity at micromolar concentrations, acting as catalytic inhibitors and inducing cell cycle arrest at the G2/M phase. nih.gov
Table 2: Cytotoxic Activity of Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 6a | MCF-7 | 0.21 ± 0.01 |
| A549 | 0.43 ± 0.03 | |
| HCT-116 | 0.35 ± 0.02 | |
| 6c | MCF-7 | 0.29 ± 0.02 |
| A549 | 0.51 ± 0.04 | |
| HCT-116 | 0.46 ± 0.03 | |
| 6i | MCF-7 | 0.18 ± 0.01 |
| A549 | 0.33 ± 0.02 | |
| HCT-116 | 0.28 ± 0.01 | |
| Doxorubicin | MCF-7 | 0.48 ± 0.03 |
| A549 | 0.76 ± 0.05 | |
| HCT-116 | 0.63 ± 0.04 | |
| Erlotinib | MCF-7 | 7.81 ± 0.51 |
| A549 | 5.23 ± 0.31 | |
| HCT-116 | 6.54 ± 0.42 |
Data adapted from reference nih.gov
LpxC Inhibition
The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is essential for the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. nih.gov Its absence in mammalian cells makes it an attractive target for the development of new antibiotics. nih.govnih.gov
Research in this area has identified uridine-based compounds as inhibitors of E. coli LpxC. nih.gov One such compound, 1-68A , acts as a pH-dependent, covalent inhibitor that competes with the enzyme's natural substrate, UDP. nih.gov At pH 7.4, it exhibits a Kᵢ of 54 μM and a maximal inactivation rate (k_inact) of 1.7 min⁻¹. nih.gov The development of LpxC inhibitors has been a key strategy to combat multidrug-resistant Gram-negative pathogens. nih.gov A potent, slow, tight-binding LpxC inhibitor, LPC-233 , has shown low picomolar affinity and rapid bactericidal activity against a wide range of clinical isolates in vitro. nih.gov
Table 3: Inhibitory Constants for LpxC Inhibitor 1-68A
| Parameter | Value |
|---|---|
| Kᵢ (μM) | 54 |
| k_inact (min⁻¹) | 1.7 |
Data for E. coli LpxC at pH 7.4, sourced from reference nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various cancers, making them valuable therapeutic targets. tandfonline.comnih.gov
Triazole-containing compounds have been extensively investigated as CA inhibitors. A series of benzenesulfonamide (B165840) derivatives incorporating a 1,2,3-triazole ring were synthesized and tested for their inhibitory activity against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA IX). tandfonline.com The results indicated that the tumor-associated isoform hCA IX was the most susceptible to inhibition by these derivatives. tandfonline.com Specifically, triazolo-pyridine benzenesulfonamides 14 , 16 , and 17 were identified as the most effective inhibitors. tandfonline.com Similarly, other research has explored 1,2,4-triazole (B32235) derivatives, with 22 novel compounds showing effective and selective inhibition against hCA IX and/or hCA XII over the off-target isoforms hCA I and II. nih.gov
Table 4: Inhibition Constants (Kᵢ) of Selected Triazole Derivatives Against hCA Isoforms (nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 14 | 114.3 | 48.9 | 6.1 | 8.8 |
| Compound 16 | 125.1 | 55.4 | 5.2 | 7.5 |
| Compound 17 | 148.7 | 69.3 | 5.8 | 8.1 |
Data adapted from reference tandfonline.com
Histone-Modifying Enzyme Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology.
Research has focused on developing triazole-based HDAC inhibitors. A notable example is octanedioic acid hydroxyamide[3-(1-phenyl-1H- acs.orgnih.govnih.govtriazol-4-yl)phenyl]amide (4a) , which was found to suppress pancreatic cancer cell growth in vitro with an IC₅₀ value as low as 20 nM against the MiaPaca-2 cell line. nih.gov Further development led to analogues like 4h and 11a , which were also potent inhibitors of cancer cell growth in HupT3 (IC₅₀ = 50 nM) and MiaPaca-2 (IC₅₀ = 40 nM) cell lines, respectively. nih.gov These triazol-4-ylphenyl bearing hydroxamates act as pan-HDAC inhibitors, similar to the approved drug SAHA (Vorinostat). nih.gov Mechanistically, compound 4a was shown to reactivate the expression of cyclin-dependent kinase (CDK) inhibitor proteins. nih.gov
Table 5: In Vitro Anticancer Activity of Triazole-Based HDAC Inhibitors
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 4a | MiaPaca-2 | 20 |
| 4h | HupT3 | 50 |
| 11a | MiaPaca-2 | 40 |
Data sourced from reference nih.gov
Microtubule Assembly Inhibition (In Vitro)
Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. Agents that interfere with microtubule assembly can arrest the cell cycle and induce apoptosis in rapidly proliferating tumor cells.
A series of novel 1,2,3-triazole-pyrimidine hybrids have been synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds, Compound 17 , demonstrated excellent activity against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.govkuleuven.be Further investigation into its mechanism revealed that it inhibits the proliferation of EC-109 cancer cells by arresting the cell cycle at the G2/M phase, which is a characteristic effect of microtubule assembly inhibitors. nih.govkuleuven.be
Table 6: Anticancer Activity of Triazole-Pyrimidine Hybrid (Compound 17)
| Cell Line | IC₅₀ (μM) |
|---|---|
| MGC-803 (gastric) | 6.52 ± 0.45 |
| EC-109 (esophageal) | 1.42 ± 0.13 |
| MCF-7 (breast) | 4.37 ± 0.28 |
| B16-F10 (melanoma) | 3.56 ± 0.21 |
Data sourced from references nih.govkuleuven.be
Cancer Cell Migration Inhibition (In Vitro)
The inhibition of cancer cell migration is a critical aspect of preventing tumor invasion and metastasis. Several classes of triazole-containing hybrids have been investigated for this activity.
Studies on novel tetrahydropyran-triazole hybrids have demonstrated their ability to inhibit cancer cell migration. researchgate.net Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as inhibitors of tumor cell migration. nih.gov A series of 1,2,3-triazole-pyrimidine hybrids were designed and synthesized, with Compound 17 showing the most promising anticancer activity against four cancer cell lines. nih.gov While the primary mechanism reported was the induction of apoptosis and cell cycle arrest, the disruption of the cytoskeleton, which is linked to microtubule inhibition, also plays a fundamental role in cell migration. nih.govkuleuven.be Therefore, compounds that inhibit microtubule assembly are also likely to impede cancer cell migration.
Antimicrobial Activity and Resistance Studies (In Vitro)
The fusion of triazole and pyrimidine (B1678525) rings has yielded hybrid molecules with significant antimicrobial properties. These compounds have been the subject of extensive in vitro research to determine their efficacy against a range of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative Bacteria)
Triazole-pyrimidine hybrids have demonstrated a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. nih.govzsmu.edu.ua A number of studies have focused on synthesizing and evaluating derivatives of the nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold. nih.govacs.org
Several nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives have shown notable antibacterial efficacy. acs.org For instance, certain compounds from a synthesized series exhibited significant inhibition zones against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some performing better than the reference drug ciprofloxacin. acs.org Specifically, one of the most effective compounds demonstrated inhibition zones of 43 and 45 mm against B. subtilis and S. aureus, respectively, and 43 and 42 mm against E. coli and P. aeruginosa. acs.org The minimum inhibitory concentrations (MICs) for some of these novel compounds ranged from 0.25 to 2.0 μg/mL against various bacterial strains. acs.org
Furthermore, research into S-derivatives of (1,2,4-triazol-3(2H)-yl)methyl)thiopyrimidines has indicated high antibacterial activity, particularly against Gram-negative microorganisms like E. coli and P. aeruginosa. zsmu.edu.ua The hybridization of 1,2,4-triazole with other pharmacophores has been a strategy to develop new candidates with excellent activity against both drug-sensitive and drug-resistant pathogens. sci-hub.se For example, some 1,2,4-triazolo[1,5-a]pyrimidines have been identified as having narrow-spectrum antibacterial activity against Enterococcus faecium. nih.gov
Below is a table summarizing the in vitro antibacterial activity of selected triazolo[4,3-a]pyrazine derivatives, a class of compounds related to triazole-pyrimidine hybrids.
| Compound | Organism | MIC (μg/mL) |
| 1f | S. aureus | 64 |
| E. coli | 16-32 | |
| 1i | S. aureus | 64 |
| E. coli | 16-32 | |
| 2e | S. aureus | 128 |
| E. coli | 16 | |
| Ampicillin (Control) | S. aureus | 32 |
| E. coli | 8 | |
| Data sourced from a study on triazolo[4,3-a]pyrazine derivatives. mdpi.com |
Antifungal Properties (In Vitro)
In addition to their antibacterial effects, triazole-pyrimidine hybrids have been investigated for their antifungal properties. Some derivatives have shown promising activity against fungal species. For instance, certain newly synthesized furo[3′,2′:6,7]chromeno[3,2-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine compounds have demonstrated good antifungal activity. mdpi.com
Studies on 1,2,4-triazolo[1,5-a]pyrimidine derivatives also revealed their potential as antifungal agents, with some compounds being tested against species like Candida albicans. acs.org The effectiveness of these compounds is often compared to standard antifungal drugs such as fluconazole. acs.org For example, one study found that a compound containing a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety showed better antifungal activity against C. albicans than other derivatives in its series, which was attributed to its structural resemblance to fluconazole. nih.gov
Antiviral Investigations (e.g., Influenza Virus, Coxsackievirus B3)
The antiviral potential of triazole-pyrimidine hybrids is an emerging area of research. Pyrimidine and its derivatives have a history of being studied for antiviral activity. nih.govnih.gov While specific studies on "this compound" against influenza virus are not prevalent in the provided context, the broader class of triazole compounds has been investigated for such effects.
Research has shown that certain flavonoids, when used in conjunction with antiviral studies, can protect cells from death induced by Coxsackievirus B3 (CVB3). nih.gov For example, Oroxylin A was found to suppress CVB3 infection at early stages after virus inoculation. nih.gov This suggests that compounds that can modulate cellular responses to viral infections could be of interest. The literature mentions that benzimidazole-1,2,3-triazole hybrids have been noted for their antiviral properties. nih.gov
Structure-Activity Relationships in Antimicrobial Agents
Understanding the structure-activity relationship (SAR) is crucial for designing more potent antimicrobial agents. For triazole-pyrimidine hybrids, several structural features have been identified as important for their biological activity.
The nature and position of substituents on the phenyl rings of the triazolo[1,5-a]pyrimidine core play a significant role in antibacterial action. acs.org For instance, the presence of an OMe group (methoxy) and a Me group (methyl) on the phenyl rings at positions 5 and 7 of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold was found to result in the most effective antibacterial agent in one study. acs.org
In other related heterocyclic systems, the presence of specific functional groups is linked to enhanced antimicrobial activity. These include methyl, methoxy (B1213986), amino, imino, hydroxyl, phenyl, and thioxo groups. mdpi.com The lipophilicity conferred by these groups can influence the interaction of the molecule with the active site of target proteins. mdpi.com Furthermore, the presence of certain substituents like -F, -Cl, -Br, -CF3, and -NO2 on the triazole nucleus has been shown to increase the antimicrobial activity of benzimidazole-triazole hybrids, a finding that could be relevant for triazole-pyrimidine systems as well. nih.gov The introduction of a halogen into an aniline (B41778) fragment has an ambiguous effect, with its impact on antistaphylococcal activity depending on the nature of other substituents. researchgate.net
Neuroprotective and Anti-Neuroinflammatory Effects (In Vitro)
Recent studies have highlighted the potential of triazole-pyrimidine hybrids as neuroprotective and anti-neuroinflammatory agents. nih.govnih.gov A series of novel triazole-pyrimidine-based compounds were synthesized and evaluated for their effects in human microglia and neuronal cell models. nih.govnih.gov
Several of the synthesized compounds showed significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. nih.govnih.gov Specifically, compounds designated as ZA3-ZA5 and ZB2-ZB6 were notable in this regard. nih.govnih.gov
Furthermore, a subset of these compounds (ZA2 to ZA6) exhibited promising neuroprotective activity. nih.govnih.gov They were found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. nih.govnih.gov The potential mechanism of action is believed to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. nih.govnih.gov These findings suggest that triazole-pyrimidine scaffolds could be developed into agents for treating conditions involving neuroinflammation and neuronal damage. nih.govnih.gov
Immunomodulatory Research (e.g., Interferon Inducers)
Pyrimidinones (B12756618), which are structurally related to the pyrimidine core of the target compound, are recognized as low-molecular-weight inducers of interferon and possess established immunomodulatory effects. nih.gov While direct research on "this compound" as an interferon inducer is not detailed in the provided results, the known properties of pyrimidinones provide a basis for investigating such activities in triazole-pyrimidine hybrids.
The literature also notes that the presence of an additional triazole ring in benzimidazole-triazole hybrids can increase their biological activity, which includes immunomodulatory potential. mdpi.com
Bioisosteric Replacements and Pharmacophore Linkers in Medicinal Chemistry Scaffold Design
The strategic design of therapeutic agents frequently involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The triazole-pyrimidine scaffold, a hybrid structure incorporating both a triazole and a pyrimidine ring, has emerged as a critical component in medicinal chemistry, serving dual roles as both a bioisosteric replacement for other functional groups and as a stable linker for connecting pharmacophores. tandfonline.comnih.govnih.gov
The 1,2,3-triazole ring, in particular, is a versatile building block in drug discovery. nih.gov Its unique structural characteristics, such as polarity, rigidity, and the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic various functional groups. exlibrisgroup.comunimore.it This mimicry is a cornerstone of its utility as a bioisostere. exlibrisgroup.com Similarly, the pyrimidine ring is a well-established pharmacophore in numerous approved drugs and is often used to improve the pharmacokinetic and pharmacodynamic properties of a compound, sometimes acting as a bioisostere for phenyl and other aromatic systems. nih.govmdpi.com The combination of these two heterocycles into a single scaffold, as seen in "this compound," creates a molecule with significant potential for drug design. nih.govresearchgate.net
Triazole as a Bioisostere
A predominant application of the 1,2,3-triazole ring is as a bioisosteric replacement for the amide bond. exlibrisgroup.comunimore.it The amide functional group is common in bioactive molecules but can be susceptible to enzymatic degradation. nih.gov The 1,4-disubstituted 1,2,3-triazole can effectively imitate the trans-amide bond, offering enhanced metabolic stability without compromising the necessary interactions with biological targets. nih.gov This stability is attributed to the triazole ring's resistance to hydrolysis, oxidation, and reduction. unimore.it
In one study, replacing an amide functionality with a 1,2,3-triazole in a series of HIV-1 Vif antagonists led to a significant increase in potency. The original lead compound, RN-18, had an IC₅₀ of 6 μM, whereas its 1,4-disubstituted-1,2,3-triazole analogue (1d) showed an improved IC₅₀ of 1.2 μM. acs.orgnih.gov This demonstrates the successful application of the triazole as an amide bioisostere, enhancing the compound's activity. acs.org
Similarly, in the development of inhibitors for the β-coronavirus host factor CSNK2, a 1,2,4-triazole was used to replace a key amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. acs.orgnih.govchemrxiv.org This substitution not only replicated the crucial hydrogen bonding interactions but also improved both potency and metabolic stability. acs.orgnih.gov
Interactive Table: Bioisosteric Replacement of Amide with Triazole
This table illustrates instances where a triazole ring was used as a bioisosteric replacement for an amide or other functional groups, leading to improved biological activity.
| Parent Compound/Scaffold | Bioisosteric Replacement | Resulting Compound Class | Target | Improvement Noted |
| RN-18 (Amide-containing) | 1,4-disubstituted-1,2,3-triazole | HIV-1 Vif Antagonists | HIV-1 Vif | Potency increased (IC₅₀ from 6 μM to 1.2 μM). acs.org |
| Pyrazolo[1,5-a]pyrimidine (Amide-containing) | 1,2,4-triazol-4-yl group | CSNK2 Inhibitors | CSNK2A2 | 4-fold improvement in CSNK2A2 activity. acs.orgnih.gov |
| 2-AMPP (Amide-containing) | 1H-1,2,3-triazole | GPR88 Agonists | GPR88 | Improved potency (EC₅₀ of 60-95 nM). nih.gov |
The Triazole-Pyrimidine Scaffold as a Pharmacophore Linker
Beyond bioisosterism, the 1,2,3-triazole ring is an exceptional linker, often synthesized via "click chemistry." nih.gov This reaction's efficiency and reliability make it ideal for connecting different molecular fragments to create hybrid molecules with desired biological activities. tandfonline.comnih.gov When combined with a pyrimidine core, the resulting triazole-pyrimidine scaffold can be used to link various pharmacophores, leading to novel therapeutic candidates. nih.gov
For example, researchers have designed and synthesized 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. kuleuven.be In these hybrids, the triazole ring serves as a stable linker connecting the pyrimidine scaffold to other substituted phenyl rings. This modular design allows for the systematic exploration of structure-activity relationships (SAR). kuleuven.be One such hybrid, compound 17 from the series, demonstrated significant anticancer activity by inducing apoptosis and arresting the cell cycle in cancer cells. kuleuven.be
In another instance, wogonin-based hybrids featuring a 1,2,3-triazole linker were developed to target CDK9 protein in breast cancer. nih.gov The most active hybrid demonstrated greater antiproliferative potential than the parent compound, wogonin, with the triazole linker being crucial for the selective downregulation of the target protein. nih.gov
The utility of the triazole-pyrimidine scaffold is also evident in the development of neuroprotective agents. nih.govresearchgate.net By combining the known pharmacophoric properties of both pyrimidine and triazole, novel hybrids have been synthesized that show promising anti-neuroinflammatory and neuroprotective effects. nih.gov
The inherent properties of the triazole and pyrimidine rings—stability, defined geometry, and capacity for hydrogen bonding—make their hybrid scaffold a powerful tool in medicinal chemistry. tandfonline.comnih.gov It allows for the precise spatial arrangement of pharmacophoric elements, facilitating optimal interaction with biological targets while often improving the drug-like properties of the molecule.
Applications in Materials Science and Supramolecular Chemistry
Development of Functional Materials Utilizing Triazole-Pyrimidine Scaffolds
The hybridization of pyrimidine (B1678525) and triazole moieties is a recognized strategy for creating functional materials with advanced properties. nih.gov The synthesis of such hybrid molecules often employs "click" chemistry, a method known for its high efficiency, versatility, and the minimal generation of byproducts, which is advantageous in materials science and nanotechnology. nih.govacs.org This approach allows for the deliberate design of molecules where the distinct properties of both the pyrimidine and triazole rings are harnessed.
The resulting triazole-pyrimidine frameworks are explored for a variety of applications. For instance, the structural similarity of 1,2,4-triazolo[1,5-a]pyrimidines to natural purines makes them excellent candidates for biomimetic studies and pharmacological applications. mdpi.com By combining different pharmacophores into a single hybrid molecule, researchers aim to develop novel molecules with enhanced or entirely new functionalities. informahealthcare.com This strategy underpins the development of materials for electronics, sensing, and catalysis, leveraging the inherent chemical characteristics of the triazole-pyrimidine core.
Coordination Chemistry and Ligand Design with Triazole-Pyrimidine Motifs
The presence of multiple nitrogen atoms in both the triazole and pyrimidine rings makes the 2-(2H-1,2,3-triazol-4-yl)pyrimidine scaffold an excellent ligand for coordinating with a wide range of metal ions. mdpi.comresearchgate.netnih.gov The design of ligands based on this motif is a burgeoning area of inorganic and medicinal chemistry, with applications extending from catalysis to the development of therapeutic agents. The specific arrangement of nitrogen donors allows these molecules to act as versatile chelating agents, binding to metals in various modes.
The coordination chemistry of triazole-pyrimidine derivatives is rich and varied. These ligands can coordinate to metal centers through different nitrogen atoms, acting as bidentate or even polydentate chelators. researchgate.netechemcom.com X-ray crystallography studies on related compounds have provided detailed insights into their binding modes. For example, in some copper(II) complexes with mixed ligands including a triazolopyrimidine derivative, the metal center adopts a square pyramidal geometry. nih.gov In other cases, such as with first-row transition metals like copper, cobalt, nickel, and zinc, octahedral coordination geometries are observed where the metal ion is bound to two triazolopyrimidine ligands and four water molecules. mdpi.com
The table below summarizes findings from studies on related triazole-pyrimidine and triazole-pyridine complexes, illustrating the diversity of coordination.
| Metal Ion | Ligand Type | Coordination Geometry | Ligand Binding Mode | Reference |
| Copper(II) | 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Square Pyramidal | Monodentate | nih.gov |
| Copper(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Octahedral | Monodentate (via N3) | mdpi.com |
| Cobalt(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Octahedral | Monodentate (via N3) | mdpi.com |
| Iron(II) | Pyridine-triazole derivative | Hexadentate | Pentadentate ligand + external triazolyl | nih.gov |
| Palladium(II) | Pyridine-triazole phosphine (B1218219) | Square Planar | κ²-P,N or κ²-P,P | rsc.org |
| Gold(III) | 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square Planar | Tetradentate (N₂O₂) | echemcom.com |
This table is generated based on data from related but not identical triazole-pyrimidine structures.
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The planarity and hydrogen bonding capabilities of the triazole-pyrimidine scaffold make it an ideal building block for such architectures. The title compound, this compound, is expected to be nearly planar, a property that facilitates π-π stacking interactions, which are crucial for self-assembly processes. nih.gov
The synthesis of these molecules via "click" chemistry is noted as particularly beneficial for supramolecular chemistry. nih.govacs.org Furthermore, template-directed synthesis has been employed to create triazole-containing oligomers, demonstrating a sophisticated method for controlling the formation of complex supramolecular structures. nih.gov In one such example, zinc porphyrin sandwich complexes were used as a template to direct the oligomerization of monomers featuring alkyne and azide (B81097) groups, leading to the selective formation of a duplex of triazole oligomers. nih.gov
Metal complexes derived from triazole-containing ligands have shown significant promise in catalysis. The electronic properties and coordination environment of the metal center can be fine-tuned by the ligand, influencing its catalytic activity.
Detailed research on related structures has revealed notable catalytic capabilities:
Oxidation Reactions: Iron(II) complexes with ligands containing pyridine (B92270) and triazole moieties have been shown to be active catalysts for the oxidation of organic molecules. nih.gov These complexes can generate reactive Fe(III)(OOH) and Fe(IV)(O) species and have demonstrated remarkable activity in the epoxidation of cyclooctene. nih.gov
Alkylation Reactions: Palladium(II) complexes featuring pyridine-appended triazole-based phosphine ligands have exhibited excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org
These findings suggest that metal complexes of this compound could similarly function as effective catalysts for a range of organic transformations.
Optoelectronic Applications (e.g., Light-Emitting Diodes, Solar Cells)
The electron-deficient nature of the pyrimidine ring makes it a valuable component in materials designed for optoelectronic applications. researchgate.net When incorporated into a π-conjugated system, particularly in a donor-acceptor "push-pull" scaffold, the pyrimidine core can act as an electron acceptor. researchgate.net This internal charge transfer upon photoexcitation can induce luminescence, a critical property for organic light-emitting diodes (OLEDs).
The combination of an electron-accepting pyrimidine with a stable, aromatic triazole ring in the this compound structure creates a promising scaffold for such applications. By attaching suitable electron-donating groups to this core, it is possible to design molecules with tailored emission properties for use as active layers in OLEDs or as components in organic solar cells.
Chemical Sensor Development
The ability of the triazole moiety to chelate metal ions has been effectively harnessed in the development of chemical sensors. Specifically, ligands containing the 2-(1,2,3-triazol-4-yl)pyridine motif have been successfully used to create fluorescent chemosensors. nih.govresearchgate.net
In one study, ethynylarene compounds with two peripheral 2-(1,2,3-triazol-4-yl)pyridine units were synthesized. nih.gov These molecules exhibited a selective "turn-on" fluorescent response to Nickel(II) ions in aqueous solutions. The proposed mechanism involves the disruption of intermolecular aggregation upon Ni(II) binding to the chelating units, leading to a significant enhancement and blue-shift of the fluorescence signal. nih.gov This high selectivity and reversible response highlight the potential of the triazole-heterocycle motif in sensor design. Given the close structural and electronic similarity, the this compound scaffold is a strong candidate for the development of new, selective fluorescent chemosensors for various metal ions and other analytes.
Future Directions and Emerging Research Avenues for 2 2h 1,2,3 Triazol 4 Yl Pyrimidine
Integration with Advanced Drug Delivery System Concepts
The therapeutic efficacy of a potent molecule can often be enhanced through advanced drug delivery systems that improve solubility, stability, and target-site accumulation. Future research on 2-(2H-1,2,3-Triazol-4-yl)pyrimidine should explore its incorporation into various nanocarriers.
Potential Drug Delivery Strategies:
Liposomal Encapsulation: Encapsulating the compound within liposomes could improve its bioavailability and reduce potential off-target effects.
Polymeric Nanoparticles: Biodegradable polymers could be used to formulate nanoparticles for sustained release, which is crucial for maintaining therapeutic concentrations over time.
Targeted Drug Delivery: By conjugating derivatives of this compound to targeting ligands such as antibodies or peptides, it may be possible to direct the compound specifically to diseased cells, such as cancer cells, thereby increasing efficacy and minimizing systemic toxicity.
These strategies, while not yet applied to this specific molecule, are standard practice in modern pharmaceutics and represent a logical next step in its development should a biological activity be identified.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the chemical space around the this compound core, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. The synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry, is exceptionally well-suited for this approach. nih.govchemrxiv.org This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for generating large libraries of compounds. acs.org
A combinatorial library can be designed by varying the substituents on both the pyrimidine (B1678525) and triazole rings. For instance, a library of terminal alkynes and organic azides can be reacted to generate a vast number of 1,4-disubstituted 1,2,3-triazoles, which can then be further functionalized. chemrxiv.orgacs.org HTS can then be used to rapidly screen these libraries against various biological targets, such as kinases or microbial enzymes, to identify "hit" compounds for further optimization. rsc.orgresearchgate.net
| Scaffold Core | Building Block 1 (Substituent on Pyrimidine) | Building Block 2 (Substituent on Triazole) | Resulting Derivative Class |
|---|---|---|---|
| Pyrimidine-Triazole | -H, -Cl, -F, -CH3 | Aryl group (e.g., Phenyl, Naphthyl) | Aryl-substituted derivatives |
| -NH2, -OH, -SH | Alkyl chain (e.g., Butyl, Hexyl) | Alkyl-substituted derivatives | |
| -COOH, -CONH2 | Heterocycle (e.g., Pyridine (B92270), Indole) | Heterocycle-substituted derivatives |
Exploration of Novel Biological Targets and Polypharmacology
Both pyrimidine and triazole moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.comtandfonline.comderpharmachemica.com Derivatives of pyrimidines are well-known kinase inhibitors, while triazoles can interact with a diverse range of biological targets through hydrogen bonding and dipole interactions. rsc.orgnih.gov
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. This approach may uncover novel activities and could lead to the development of compounds with polypharmacological profiles—molecules designed to interact with multiple targets simultaneously. This can be an effective strategy for treating complex diseases like cancer, where multiple pathways are dysregulated. nih.gov For example, a hybrid molecule could be designed to inhibit both a key kinase and a drug-resistance protein.
| Scaffold | Reported Biological Activities | Example Drug/Compound Class |
|---|---|---|
| Pyrimidine | Anticancer, Antiviral, Antibacterial, Anti-inflammatory, Kinase Inhibition. mdpi.comnih.govgsconlinepress.com | Imatinib (kinase inhibitor), Zidovudine (antiviral) |
| 1,2,3-Triazole | Anticancer, Antimicrobial, Antifungal, Antiviral, Anti-inflammatory. nih.govnih.goviipseries.org | Itraconazole (antifungal), Carboxyamidotriazole (anticancer). nih.govwikipedia.org |
Development of Environmentally Sustainable Synthetic Routes
Traditional chemical synthesis often relies on harsh reagents, toxic solvents, and high energy consumption. rasayanjournal.co.inrsc.org Green chemistry principles aim to mitigate these issues. Future development of this compound and its analogs should prioritize the adoption of sustainable synthetic methods.
Recent advances in the synthesis of pyrimidines and triazoles have highlighted several green approaches:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. rasayanjournal.co.indoi.org
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to drive reactions, often under milder conditions. jmaterenvironsci.commdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with water or ionic liquids can significantly reduce environmental impact. rasayanjournal.co.injmaterenvironsci.com
Mechanochemistry: Performing reactions by grinding solids together can eliminate the need for solvents entirely. researchgate.netnih.gov
Heterogeneous Catalysis: Using reusable catalysts, such as metal-oxide nanoparticles, simplifies product purification and reduces waste. rsc.org
| Parameter | Traditional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvents | Often uses hazardous/toxic organic solvents. rasayanjournal.co.in | Water, ionic liquids, or solvent-free conditions (mechanochemistry). rasayanjournal.co.innih.gov |
| Energy Source | Conventional heating (oil baths). | Microwaves, ultrasound. doi.orgjmaterenvironsci.com |
| Catalysts | Often homogeneous, non-reusable catalysts. | Reusable heterogeneous catalysts, biocatalysis. rsc.orgpowertechjournal.com |
| Waste Generation | Can be high due to complex workups and byproducts. rsc.org | Reduced waste, higher atom economy. rasayanjournal.co.in |
Advanced Spectroscopic Characterization of Excited States and Dynamic Processes
The combination of an electron-donating group and an electron-accepting group within a single molecule can give rise to interesting photophysical properties, such as fluorescence. In pyrimidine-triazole conjugates, the pyrimidine can act as an electron acceptor and the triazole can act as a π-conjugated linker. researchgate.net Understanding the behavior of these molecules upon photoexcitation is crucial for applications in materials science (e.g., organic light-emitting diodes) or as fluorescent probes in biology.
Future research should employ advanced spectroscopic techniques combined with theoretical calculations to probe the excited-state dynamics of this compound. A theoretical study on related triazole pyrimidine fluorophores suggests that large Stokes shifts observed in these systems can be attributed to an intramolecular charge transfer (ICT) process in the excited state. spectroscopyonline.com Time-resolved fluorescence spectroscopy can be used to measure excited-state lifetimes and study dynamic processes, while computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide insights into the electronic structure and transition energies. nih.gov
| Technique | Information Gained |
|---|---|
| UV-Vis Absorption Spectroscopy | Investigates electronic transitions and ground-state properties. |
| Steady-State & Time-Resolved Fluorescence Spectroscopy | Determines emission properties, fluorescence quantum yields, and excited-state lifetimes. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure and studies molecular dynamics. nih.govacs.org |
| DFT/TD-DFT Calculations | Models molecular orbitals (HOMO/LUMO), predicts electronic transitions, and explains photophysical phenomena like ICT. nih.govacs.org |
Multi-omics Approaches for Deeper Mechanistic Understanding of Biological Effects
Should a derivative of this compound show promising biological activity, a deep understanding of its mechanism of action is essential for further development. Multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to achieve this. mdpi.com
Instead of focusing on a single target, multi-omics analysis can provide a comprehensive map of the cellular response to a compound. nih.gov For example, if a compound is identified as a kinase inhibitor, phosphoproteomics can confirm the inhibition of the target kinase and its downstream signaling pathways. acs.org Concurrently, transcriptomics and proteomics can reveal broader changes in gene and protein expression, potentially identifying off-target effects or resistance mechanisms. nih.govnih.gov This holistic view is invaluable for predicting a drug's efficacy and potential side effects, guiding lead optimization, and identifying biomarkers for patient stratification. mdpi.com
| Omics Field | Focus of Analysis | Contribution to Mechanistic Understanding |
|---|---|---|
| Genomics | DNA sequence and structure. | Identifies genetic markers that may predict drug response. |
| Transcriptomics | RNA expression levels. | Reveals changes in gene expression profiles induced by the compound. nih.gov |
| Proteomics | Protein expression and post-translational modifications (e.g., phosphorylation). | Identifies direct protein targets and maps signaling pathway perturbations. acs.org |
| Metabolomics | Metabolite profiles. | Uncovers alterations in metabolic pathways and cellular energy status. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2H-1,2,3-Triazol-4-yl)pyrimidine?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example:
- React a pyrimidine-bearing alkyne with an azide derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-butanol/water mixture at 60°C).
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield optimization requires monitoring reaction time (typically 12–24 hr) and azide/alkyne stoichiometry .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- NMR : Key signals include:
- Pyrimidine protons: δ 8.5–9.0 ppm (1H, singlet for C5-H).
- Triazole protons: δ 7.6–8.2 ppm (1H, singlet for C4-H) .
- X-ray crystallography : Use SHELXL for refinement. Example parameters:
- Space group: P1 (triclinic), unit cell dimensions: a = 5.6929 Å, b = 7.7355 Å, c = 8.6102 Å, α = 67.23°, β = 80.75°, γ = 69.84° .
- Mass spectrometry : Confirm molecular ion peak at m/z 147.15 (M⁺) .
Q. What are common intermolecular interactions observed in its crystal structure?
- Methodological Answer :
- Dominated by C–H⋯N hydrogen bonds between triazole and pyrimidine moieties.
- π-π stacking between pyrimidine rings (distance: 3.5–3.8 Å).
- Weak C–H⋯O interactions if oxygen-containing substituents are present .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodological Answer :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
- Employ DMF/PCl₅ for chlorination of pyrimidine precursors (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis at 60°C) .
- Optimize solvent polarity (e.g., EtOH/H₂O 4:1 for cyclization steps) .
Q. How to resolve contradictions in crystallographic data due to twinning or disorder?
- Methodological Answer :
- Use SHELXD for structure solution and SHELXL for refinement. Key steps:
- Apply TWIN/BASF commands to model twinning (e.g., for hemihedral twins).
- Refine hydrogen atoms isotropically and non-H atoms anisotropically.
- Validate using Rint (<5%) and GooF (0.9–1.1) .
Q. What computational methods predict the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Dock into target active sites (e.g., tyrosinase PDB: 2Y9X).
- Score binding poses using ΔG (kcal/mol); prioritize poses with ΔG < −7.0.
- MD simulations (GROMACS): Run 100 ns trajectories to assess stability (RMSD < 2.0 Å).
- Compare with experimental IC₅₀ values (e.g., triazole derivatives show IC₅₀ ~26 μM for tyrosinase) .
Q. How to analyze structure-activity relationships (SAR) for triazole-pyrimidine hybrids?
- Methodological Answer :
- Design derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on pyrimidine to enhance electrophilicity.
- Test substituent effects using Hammett plots (σ values vs. logIC₅₀).
- Correlate Hirshfeld surface analysis (e.g., % C–H⋯N contacts) with solubility and bioactivity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
